molecular formula C8H18O2Se B14716306 1-Octaneseleninic acid CAS No. 14847-10-0

1-Octaneseleninic acid

Katalognummer: B14716306
CAS-Nummer: 14847-10-0
Molekulargewicht: 225.20 g/mol
InChI-Schlüssel: QBAOXINNSHQLNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Octaneseleninic acid is an organoselenium compound with the molecular formula C8H18O2Se It is a derivative of octane, where one of the hydrogen atoms is replaced by a seleninic acid group (-SeO2H)

Vorbereitungsmethoden

The synthesis of 1-Octaneseleninic acid typically involves the oxidation of 1-octaneselenol. One common method is the reaction of 1-octaneselenol with hydrogen peroxide (H2O2) under acidic conditions. The reaction proceeds as follows:

  • Oxidation Reaction

      Reactants: 1-octaneselenol, hydrogen peroxide

      Conditions: Acidic medium, typically using acetic acid

      Products: this compound, water

    The reaction can be represented by the equation: [ \text{C8H17SeH} + \text{H2O2} \rightarrow \text{C8H17SeO2H} + \text{H2O} ]

Analyse Chemischer Reaktionen

1-Octaneseleninic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to selenonic acid derivatives.

    Reduction: It can be reduced back to 1-octaneselenol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The seleninic acid group can participate in substitution reactions, forming different organoselenium compounds.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Acetic acid, ethanol, water

Major products formed from these reactions include selenonic acids, selenols, and various substituted organoselenium compounds.

Wissenschaftliche Forschungsanwendungen

1-Octaneseleninic acid has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organoselenium compounds.

    Medicinal Chemistry: Due to its potential antioxidant properties, it is studied for its role in preventing oxidative stress-related diseases.

    Biological Studies: It is used in research to understand the role of selenium in biological systems and its potential therapeutic benefits.

    Industrial Applications: It can be used in the development of new materials with unique properties due to the presence of selenium.

Wirkmechanismus

The mechanism by which 1-Octaneseleninic acid exerts its effects is primarily through its ability to undergo redox reactions. The seleninic acid group can participate in oxidation-reduction cycles, which can influence various biochemical pathways. The molecular targets and pathways involved include:

    Antioxidant Activity: It can neutralize free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Enzyme Modulation: It can interact with enzymes involved in redox reactions, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

1-Octaneseleninic acid can be compared with other organoselenium compounds such as:

    1-Octaneselenol: The precursor to this compound, which has a selenol group (-SeH) instead of a seleninic acid group.

    Selenonic Acids: These are more oxidized forms of organoselenium compounds, with a higher oxidation state of selenium.

    Selenides: Compounds where selenium is bonded to carbon, often used in different types of organic reactions.

Eigenschaften

CAS-Nummer

14847-10-0

Molekularformel

C8H18O2Se

Molekulargewicht

225.20 g/mol

IUPAC-Name

octane-1-seleninic acid

InChI

InChI=1S/C8H18O2Se/c1-2-3-4-5-6-7-8-11(9)10/h2-8H2,1H3,(H,9,10)

InChI-Schlüssel

QBAOXINNSHQLNT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC[Se](=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.